Cas no 1260784-66-4 (2-Fluoro-3-hydroxy-4-methoxybenzoic acid)

2-Fluoro-3-hydroxy-4-methoxybenzoic acid 化学的及び物理的性質
名前と識別子
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- 2-Fluoro-3-hydroxy-4-methoxybenzoic acid
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- インチ: 1S/C8H7FO4/c1-13-5-3-2-4(8(11)12)6(9)7(5)10/h2-3,10H,1H3,(H,11,12)
- InChIKey: FNYSLLNBUMEUML-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=C(OC)C(O)=C1F
2-Fluoro-3-hydroxy-4-methoxybenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB606592-5g |
2-Fluoro-3-hydroxy-4-methoxybenzoic acid; . |
1260784-66-4 | 5g |
€2482.60 | 2024-07-19 | ||
abcr | AB606592-500mg |
2-Fluoro-3-hydroxy-4-methoxybenzoic acid; . |
1260784-66-4 | 500mg |
€539.30 | 2024-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261161-1g |
2-Fluoro-3-hydroxy-4-methoxybenzoic acid |
1260784-66-4 | 98% | 1g |
¥5475.00 | 2024-08-09 | |
Aaron | AR021PV0-500mg |
2-Fluoro-3-hydroxy-4-methoxybenzoic acid |
1260784-66-4 | 500mg |
$622.00 | 2023-12-16 | ||
Aaron | AR021PV0-250mg |
2-Fluoro-3-hydroxy-4-methoxybenzoic acid |
1260784-66-4 | 250mg |
$498.00 | 2023-12-16 | ||
abcr | AB606592-1g |
2-Fluoro-3-hydroxy-4-methoxybenzoic acid; . |
1260784-66-4 | 1g |
€733.20 | 2024-07-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1261161-500mg |
2-Fluoro-3-hydroxy-4-methoxybenzoic acid |
1260784-66-4 | 98% | 500mg |
¥4111.00 | 2024-08-09 | |
abcr | AB606592-250mg |
2-Fluoro-3-hydroxy-4-methoxybenzoic acid; . |
1260784-66-4 | 250mg |
€393.40 | 2024-07-19 |
2-Fluoro-3-hydroxy-4-methoxybenzoic acid 関連文献
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
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Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
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Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
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Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
2-Fluoro-3-hydroxy-4-methoxybenzoic acidに関する追加情報
Introduction to 2-Fluoro-3-hydroxy-4-methoxybenzoic acid (CAS No. 1260784-66-4)
2-Fluoro-3-hydroxy-4-methoxybenzoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1260784-66-4, is a fluorinated aromatic carboxylic acid derivative that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the class of substituted benzoic acids, which are well-documented for their diverse biological activities and potential therapeutic applications. The structural features of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid, including the presence of a fluoro substituent, a hydroxyl group, and a methoxy group at specific positions on the benzene ring, contribute to its unique chemical properties and biological interactions.
The synthesis and characterization of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid have been extensively studied due to its relevance in drug discovery and development. The fluorine atom, in particular, is a key structural element that can modulate the pharmacokinetic and pharmacodynamic properties of molecules. In many cases, the introduction of fluorine at certain positions in a molecular structure can enhance metabolic stability, binding affinity, and overall bioavailability. The hydroxyl and methoxy groups further contribute to the compound's reactivity and functionality, making it a valuable intermediate in organic synthesis and a potential candidate for further derivatization.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-Fluoro-3-hydroxy-4-methoxybenzoic acid and biological targets. These studies have highlighted its potential as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways. For instance, research has indicated that this compound may interact with cytochrome P450 enzymes, which are pivotal in drug metabolism, or with other enzymes such as kinases and esterases, which play roles in signal transduction and metabolic processes.
The pharmacological profile of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid has been explored in several preclinical studies. These investigations have revealed promising activities in areas such as anti-inflammatory, antioxidant, and anticancer therapies. The fluoro substituent is known to enhance the binding affinity of the compound to its target proteins, while the hydroxyl and methoxy groups provide opportunities for further functionalization through esterification or glycosylation, thereby expanding its therapeutic potential.
In addition to its pharmacological applications, 2-Fluoro-3-hydroxy-4-methoxybenzoic acid has shown promise in material science and industrial applications. Its unique structural properties make it a suitable candidate for use in advanced materials, such as liquid crystals or organic electronic components. The ability to fine-tune its chemical properties through derivatization allows for the development of novel materials with tailored functionalities.
The industrial synthesis of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advances in green chemistry have led to the development of more sustainable synthetic routes that minimize waste and reduce energy consumption. These environmentally friendly approaches are increasingly being adopted by pharmaceutical companies to align with global sustainability goals.
The role of 2-Fluoro-3-hydroxy-4-methoxybenzoic acid in drug development continues to evolve with ongoing research. Novel synthetic methodologies are being explored to improve its accessibility and scalability for industrial production. Additionally, new analytical techniques are being employed to enhance its characterization, providing deeper insights into its structure-property relationships. These advancements are crucial for optimizing its use in pharmaceutical formulations and ensuring its safety and efficacy.
The future prospects for 2-Fluoro-3-hydroxy-4-methoxybenzoic acid are bright, with ongoing studies exploring its potential in emerging therapeutic areas such as neurodegenerative diseases and infectious disorders. Its versatility as a building block for more complex molecules makes it an invaluable asset in medicinal chemistry research. As our understanding of its biological activities grows, so does the likelihood of discovering new applications that could benefit human health.
In conclusion,2-Fluoro-3-hydroxy-4-methoxybenzoic acid (CAS No. 1260784-66-4) is a multifaceted compound with significant implications in pharmaceuticals, material science, and industrial applications. Its unique structural features offer a rich foundation for further research and development, promising continued innovation across multiple scientific disciplines.
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